Namitecan

Drug Resistance Topoisomerase I Squamous Cell Carcinoma

Namitecan (ST1968) is a synthetic, water-soluble camptothecin analog of the 7-oxyiminomethyl series that acts as a topoisomerase I inhibitor. Its molecular structure (C23H22N4O5, MW 434.44) incorporates a hydrophilic 2-aminoethoxy-iminomethyl substituent at the 7-position, which confers enhanced lactone stability and favorable pharmacokinetic properties compared to earlier-generation camptothecins.

Molecular Formula C23H22N4O5
Molecular Weight 434.4 g/mol
CAS No. 372105-27-6
Cat. No. B1676927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamitecan
CAS372105-27-6
Synonymsnamitecan
ST 1968
ST-1968
ST1968
Molecular FormulaC23H22N4O5
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O
InChIInChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1
InChIKeyIBTISPLPBBHVSU-UVOOVGFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Namitecan (CAS 372105-27-6) Compound Profile and Procurement Relevance


Namitecan (ST1968) is a synthetic, water-soluble camptothecin analog of the 7-oxyiminomethyl series that acts as a topoisomerase I inhibitor [1]. Its molecular structure (C23H22N4O5, MW 434.44) incorporates a hydrophilic 2-aminoethoxy-iminomethyl substituent at the 7-position, which confers enhanced lactone stability and favorable pharmacokinetic properties compared to earlier-generation camptothecins [2]. The compound reached Phase I/II clinical development for solid tumors, with evidence of clinical benefit in bladder and endometrial carcinomas [2].

Why Topotecan or Irinotecan Cannot Substitute for Namitecan in Research and Clinical Settings


Despite sharing a common target and a camptothecin scaffold, Namitecan's 7-position modification produces a distinct pharmacological profile that cannot be replicated by generic substitution [1]. In a first-in-human Phase I study, Namitecan exhibited a terminal half-life of 48 hours and dose-proportional pharmacokinetics, contrasting sharply with the 2-3 hour half-life of topotecan [2]. Moreover, Namitecan has demonstrated the ability to overcome resistance mechanisms that render topotecan and irinotecan ineffective, a property attributed to its unique cellular pharmacokinetics and persistent intracellular drug accumulation [3]. These differences directly impact in vivo antitumor efficacy, tolerability, and dosing schedule feasibility.

Namitecan Quantitative Differentiation Evidence: Comparator Analysis Against In-Class Alternatives


Namitecan Overcomes Topotecan Resistance in Squamous Cell Carcinoma

In a direct head-to-head comparison against topotecan in a topotecan-resistant squamous cell carcinoma model (A431/TPT), Namitecan demonstrated a near-identical cytotoxic potency in both sensitive and resistant cells. Namitecan IC50 values were 0.21 μM in A431 (parental) and 0.29 μM in A431/TPT (topotecan-resistant) cells, representing only a 1.4-fold shift, compared to a substantial loss of topotecan activity in the resistant line [1]. The cellular pharmacokinetics revealed comparable accumulation and retention of Namitecan in both cell types, despite P-glycoprotein expression in resistant cells, whereas topotecan uptake and retention were dramatically reduced [1]. In vivo, Namitecan at 25 mg/kg achieved a 100% complete response rate in A431 xenografts while retaining meaningful antitumor activity in the topotecan-resistant A431/TPT model .

Drug Resistance Topoisomerase I Squamous Cell Carcinoma

Superior In Vivo Antitumor Activity of Namitecan Compared to Irinotecan in Pediatric Tumor Models

A direct comparative study in pediatric nervous system tumor models evaluated Namitecan versus irinotecan (via its active metabolite SN-38). In clonogenic assays with prolonged incubation (72 h), Namitecan and SN-38 showed comparable colony inhibition IC50 values (Namitecan: 0.7 ± 0.4 nM; SN-38: 0.9 ± 0.2 nM) [1]. However, in vivo Namitecan was superior to irinotecan in three out of five xenograft models, with reversible body weight loss limited to 10% [1]. In the sensitive SK-N-AS xenograft, Namitecan treatment resulted in rapid DNA damage (60% mean Tail DNA by Comet assay 1 h post-dose) and sustained G2-phase accumulation (60-40% at 48-72 h) [1].

Pediatric Oncology Xenograft Neuroblastoma

Markedly Longer Terminal Half-Life (48 h) Compared to Topotecan (2-3 h)

Population pharmacokinetic analysis of Namitecan from two Phase I trials in 90 patients with advanced solid tumors estimated a clearance of 0.15 L/h and a terminal half-life of 48 hours [1]. In contrast, topotecan's terminal half-life following intravenous administration is consistently reported as 2-3 hours across FDA prescribing information and published pharmacokinetic studies [2]. The long half-life of Namitecan supports flat-dosing and once-every-three-weeks scheduling, whereas topotecan requires more frequent administration due to its rapid elimination [1][2].

Pharmacokinetics Half-Life Dosing Schedule

Persistent Intracellular Accumulation and DNA Damage Induction Compared to Irinotecan

In squamous cell carcinoma (SCC) preclinical models, Namitecan exhibited an impressive activity with a 100% complete response rate without evidence of regrowth in apoptosis-susceptible tumors (FaDu, A431, A2780) [1]. In contrast to irinotecan, Namitecan retained persisting activity in models less susceptible to apoptosis induction (KB, Caski, SiHa), where treatment elicited persistent DNA damage signaling (phosphorylation of p53, RPA-2, and histone H2AX), leading to delayed apoptosis and senescence [1]. This differential effect was attributed to a marked cellular and tumor drug accumulation that was significantly higher with Namitecan than with irinotecan [1].

Cellular Pharmacokinetics DNA Damage Apoptosis

High-Value Namitecan Application Scenarios Based on Quantitative Differentiation Evidence


Overcoming Acquired Topotecan Resistance in Squamous Cell Carcinoma Research

Namitecan's demonstrated ability to retain near-identical potency (IC50 0.21 µM vs 0.29 µM) in both topotecan-sensitive and topotecan-resistant A431 squamous cell carcinoma models makes it the preferred compound for studies investigating mechanisms of camptothecin resistance or for screening combination therapies designed to reverse resistant phenotypes [1].

Pediatric Sarcoma and Neuroblastoma Preclinical Efficacy Studies

Given Namitecan's superiority over irinotecan in 3 out of 5 pediatric tumor xenograft models and its ability to achieve complete tumor regression in 4/5 pediatric sarcoma xenografts at well-tolerated doses (15-30 mg/kg), Namitecan is the rational choice for procurement in pediatric oncology drug discovery programs [1][2].

Long-Acting Topoisomerase I Inhibitor for Reduced-Frequency Dosing Regimens

Namitecan's 48-hour terminal half-life supports once-every-3-weeks flat dosing in clinical protocols, substantially differentiating it from topotecan's 2-3 hour half-life that necessitates more frequent administration. This pharmacokinetic advantage directly informs clinical trial design and reduces the cost and complexity of drug supply logistics [1][2].

Apoptosis-Resistant Tumor Model Investigations

Namitecan uniquely maintains antitumor activity and induces persistent DNA damage signaling (phospho-p53, RPA-2, H2AX) in apoptosis-resistant SCC models (KB, Caski, SiHa) where irinotecan is ineffective. This evidence positions Namitecan as the compound of choice for research targeting the DNA damage response pathway in drug-resistant cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Namitecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.